2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide
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Overview
Description
2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a synthetic organic compound that features a cyclopentyl group, a methoxytetrahydrothiophene moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the Methoxytetrahydrothiophene Moiety: This can be achieved through the heterocyclization of appropriate substrates, such as the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides in a nucleophilic substitution reaction.
Formation of the Acetamide Functional Group: This can be accomplished by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxytetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The cyclopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it could act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxytetrahydrothiophene moiety may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide: can be compared to other acetamide derivatives with similar structural features.
Thiophene-based compounds:
Uniqueness
- The combination of a cyclopentyl group, methoxytetrahydrothiophene moiety, and acetamide functional group in a single molecule is unique and may confer distinct chemical and biological properties.
- Its structural features may offer advantages in terms of binding specificity and stability in various applications.
Properties
IUPAC Name |
2-cyclopentyl-N-[(3-methoxythiolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-16-13(6-7-17-10-13)9-14-12(15)8-11-4-2-3-5-11/h11H,2-10H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEFHUKXYKARRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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